

5-Bromo-6-fluoro-1H-benzo[d]imidazole physical characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-6-fluoro-1H-benzo[d]imidazole

Cat. No.: B1523681

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An In-Depth Technical Guide to the Physical Characteristics of **5-Bromo-6-fluoro-1H-benzo[d]imidazole**

Executive Summary

5-Bromo-6-fluoro-1H-benzo[d]imidazole is a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. As a derivative of benzimidazole, a scaffold renowned for its diverse biological activities, this molecule serves as a critical building block in the synthesis of novel therapeutic agents and functional materials. The strategic placement of bromine and fluorine atoms on the benzene ring modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.^{[1][2]} This guide provides a comprehensive overview of the core physical characteristics of **5-Bromo-6-fluoro-1H-benzo[d]imidazole**, outlines detailed protocols for its analytical characterization, and offers insights into its handling and storage, serving as an essential resource for researchers and drug development professionals.

Compound Identification and Core Properties

The foundational step in utilizing any chemical entity is the unambiguous confirmation of its identity and a clear understanding of its basic molecular properties.

Table 1: Core Compound Identifiers

Property	Value	Source(s)
IUPAC Name	5-Bromo-6-fluoro-1H-benzo[d]imidazole	N/A
CAS Number	1008360-84-6	[3][4]
Molecular Formula	C ₇ H ₄ BrFN ₂	[3][5][6]
Molecular Weight	215.02 g/mol	[5][6]
Canonical SMILES	<chem>C1=C2C(=CC(=C1F)Br)NC=N2</chem>	[5]
InChI Key	JNOXZOAZSLHRAA-UHFFFAOYSA-N	[3][5]

The structure features a planar benzimidazole core, which consists of a fused benzene and imidazole ring.[7][8] The electron-withdrawing nature of the bromine and fluorine substituents significantly influences the electron density of the aromatic system, which can be a critical factor in molecular interactions, such as binding to protein targets.

Physicochemical Properties

A thorough understanding of a compound's physical state, melting point, and solubility is paramount for its application in synthesis, formulation, and biological assays.

State and Appearance

5-Bromo-6-fluoro-1H-benzo[d]imidazole is a solid at room temperature.[5] While specific color information is not widely published for this exact compound, analogous benzimidazole derivatives are typically white, off-white, or pale-beige crystalline powders.[1][9][10][11]

Melting Point Analysis

The melting point is a critical first-pass indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range.

Field Insight: The determination of a sharp melting point is one of the most cost-effective and rapid methods to initially assess the purity of a newly synthesized batch before committing to more resource-intensive techniques like HPLC or NMR.

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.
- **Capillary Loading:** Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a depth of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
- **Instrument Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Rapid Heating:** Heat the sample rapidly to about 15-20 °C below the expected melting point.
- **Slow Heating & Observation:** Decrease the heating rate to 1-2 °C per minute.
- **Recording the Range:** Record the temperature at which the first liquid droplet appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$.

Caption: Workflow for determining melting point via the capillary method.

Solubility Profile

Solubility is a key determinant of a compound's utility, influencing everything from reaction conditions to bioavailability. The benzimidazole scaffold contains both hydrogen bond donors (N-H) and acceptors (N), suggesting potential solubility in polar solvents. However, the aromatic rings and halogen substituents contribute to its lipophilicity. Therefore, **5-Bromo-6-fluoro-1H-benzo[d]imidazole** is expected to have low solubility in water but good solubility in polar organic solvents like DMSO, DMF, and alcohols.

- **Preparation:** Add approximately 1-2 mg of the compound to a small test tube.
- **Solvent Addition:** Add 0.5 mL of the test solvent (e.g., water, ethanol, DMSO, acetone, dichloromethane).

- Observation: Agitate the mixture using a vortex mixer for 30 seconds.
- Classification:
 - Soluble: A clear, homogenous solution forms.
 - Partially Soluble: Some solid remains, but the solution is not clear.
 - Insoluble: The solid does not appear to dissolve.
- Heating (Optional): Gently warm the mixture to assess temperature-dependent solubility.

Predicted Physicochemical Data

Computational models provide valuable estimates of physical properties that may not be experimentally determined.

Table 2: Predicted Physical Properties

Property	Predicted Value	Source
Boiling Point	413.8 °C at 760 mmHg	[6]
Density	1.70 ± 0.1 g/cm ³	[12]
pKa	Not available	
XLogP3	2.2	[12]

Spectroscopic and Structural Characterization

Advanced analytical techniques are required to unequivocally confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed.

- ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the benzene ring and the C2 proton on the imidazole ring. The N-H proton will likely appear

as a broad singlet.

- ^{13}C NMR: The spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule.
- ^{19}F NMR: This experiment would show a single resonance, confirming the presence of the single fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition. For **5-Bromo-6-fluoro-1H-benzo[d]imidazole**, high-resolution mass spectrometry (HRMS) would confirm the molecular formula $\text{C}_7\text{H}_4\text{BrFN}_2$. A key diagnostic feature in the low-resolution spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine. The two major isotopes of bromine, ^{79}Br and ^{81}Br , have nearly equal natural abundance, resulting in two peaks of almost equal intensity (M and $M+2$) separated by 2 Da.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a solid-state compound. While the specific crystal structure for this molecule is not publicly available, studies on analogous benzimidazole derivatives provide valuable insights.^{[7][13][14]}

Expected Structural Features:

- Planarity: The benzimidazole core is generally planar or nearly planar.^{[7][8]}
- Intermolecular Interactions: The crystal packing is likely stabilized by a network of intermolecular interactions, including $\text{N-H}\cdots\text{N}$ hydrogen bonds forming dimers or chains, and potential π - π stacking between the aromatic rings.^{[7][14]} The halogen atoms (Br and F) can also participate in halogen bonding and other weak interactions.

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Safety, Handling, and Storage

Proper safety and handling procedures are crucial when working with any chemical intermediate.

Table 3: GHS Safety Information

Category	Information	Source
Pictogram	GHS07 (Exclamation Mark)	[5]
Signal Word	Warning	[5]
Hazard Statement	H302: Harmful if swallowed	[5]
Precautionary Statement	P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.	[5]

- Handling: Use in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Some suppliers recommend storage under an inert gas to prevent potential degradation.[6]

Conclusion

5-Bromo-6-fluoro-1H-benzo[d]imidazole is a solid chemical intermediate with a molecular weight of 215.02 g/mol . Its physical characteristics are defined by its halogenated benzimidazole core, leading to expected solubility in polar organic solvents and specific spectroscopic signatures. The primary hazard associated with this compound is harm if swallowed. A comprehensive characterization, employing techniques such as melting point analysis, NMR, and mass spectrometry, is essential for confirming its identity and purity before its use in research and development, particularly in the synthesis of novel compounds for drug discovery.

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- To cite this document: BenchChem. [5-Bromo-6-fluoro-1H-benzo[d]imidazole physical characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1523681#5-bromo-6-fluoro-1h-benzo-d-imidazole-physical-characteristics]

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